

# Application Note: Determination of Amprolium in Poultry Feed by HPLC-UV

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## Compound of Interest

Compound Name: Amprolium

Cat. No.: B1666021

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## Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of **amprolium** in poultry feed. **Amprolium** is a crucial coccidiostat widely used in the poultry industry to prevent and treat coccidiosis. This protocol provides a step-by-step guide for sample preparation, chromatographic separation, and data analysis, making it suitable for quality control and regulatory compliance monitoring in feed production. The method is sensitive, specific, and accurate for the determination of **amprolium** in various feed matrices.

## Introduction

**Amprolium** is a thiamine analogue that acts as a competitive inhibitor of thiamine uptake in coccidia, effectively preventing the proliferation of this common poultry parasite.[1] Regulatory agencies worldwide have established maximum residue limits (MRLs) for **amprolium** in animal feed to ensure animal and human safety.[2] Therefore, a reliable and validated analytical method is essential for feed manufacturers and regulatory bodies to monitor **amprolium** levels in poultry feed. This document presents a comprehensive HPLC-UV protocol for the routine analysis of **amprolium**.

## Experimental Protocol

This protocol is a composite method based on established and validated procedures.[1][3][4]

## Reagents and Materials

- **Amprolium** reference standard ( $\geq 99\%$  purity)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or deionized)
- Ethanol (Analytical grade)[4][5]
- Octanesulfonic acid sodium salt[3]
- Triethylamine[3]
- Acetic acid (Glacial)[3]
- Solid-Phase Extraction (SPE) cartridges: Cyano (CN) or Neutral Alumina[1][3]
- Syringe filters (0.45  $\mu\text{m}$ )

## Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
- Analytical balance
- Centrifuge
- Mechanical shaker or vortex mixer
- Solid-Phase Extraction (SPE) manifold
- pH meter

## Preparation of Standard Solutions

- **Amprolium** Stock Standard Solution (500  $\mu\text{g/mL}$ ): Accurately weigh approximately 25 mg of **amprolium** reference standard into a 50 mL volumetric flask.[1] Dissolve and dilute to

volume with methanol.[1] This solution should be stored in a dark, refrigerated environment.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 10 µg/mL. These solutions are used to construct the calibration curve.

## Sample Preparation

- Grinding: Grind a representative sample of the poultry feed to a fine powder to pass through a 1 mm sieve.
- Extraction: Accurately weigh 10 g of the ground feed sample into a 100 mL conical flask. Add 50 mL of an ethanol-water mixture (3:1 v/v) and shake vigorously for 30 minutes on a mechanical shaker.[4][5]
- Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
- Solid-Phase Extraction (SPE) Cleanup:
  - Condition a CN SPE cartridge by passing 5 mL of methanol followed by 5 mL of the extraction solvent.
  - Load 10 mL of the supernatant from the centrifuged sample extract onto the SPE cartridge.
  - Wash the cartridge with 5 mL of the extraction solvent to remove interfering substances.
  - Elute the **amprolium** with 10 mL of methanol.
- Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

## HPLC-UV Conditions

- Column: C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][6]

- Mobile Phase: Methanol:Water (40:60 v/v) containing octanesulfonic acid, triethylamine, and acetic acid.[3]
- Flow Rate: 1.0 mL/min[6]
- Injection Volume: 20 µL
- UV Detection Wavelength: 274 nm[3]
- Column Temperature: Ambient

## Data Analysis

- Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.
- Quantification: Inject the prepared sample solution and record the peak area of the **amprolium** peak. Determine the concentration of **amprolium** in the sample solution from the calibration curve.
- Calculation: Calculate the amount of **amprolium** in the original feed sample using the following formula:

$$\text{Amprolium (mg/kg)} = (C \times V \times D) / W$$

Where:

- C = Concentration of **amprolium** from the calibration curve (µg/mL)
- V = Final volume of the reconstituted sample (mL)
- D = Dilution factor (if any)
- W = Weight of the feed sample (g)

## Method Validation Summary

The described HPLC-UV method has been validated for its performance characteristics. The following tables summarize the typical validation parameters.

Table 1: System Suitability Parameters

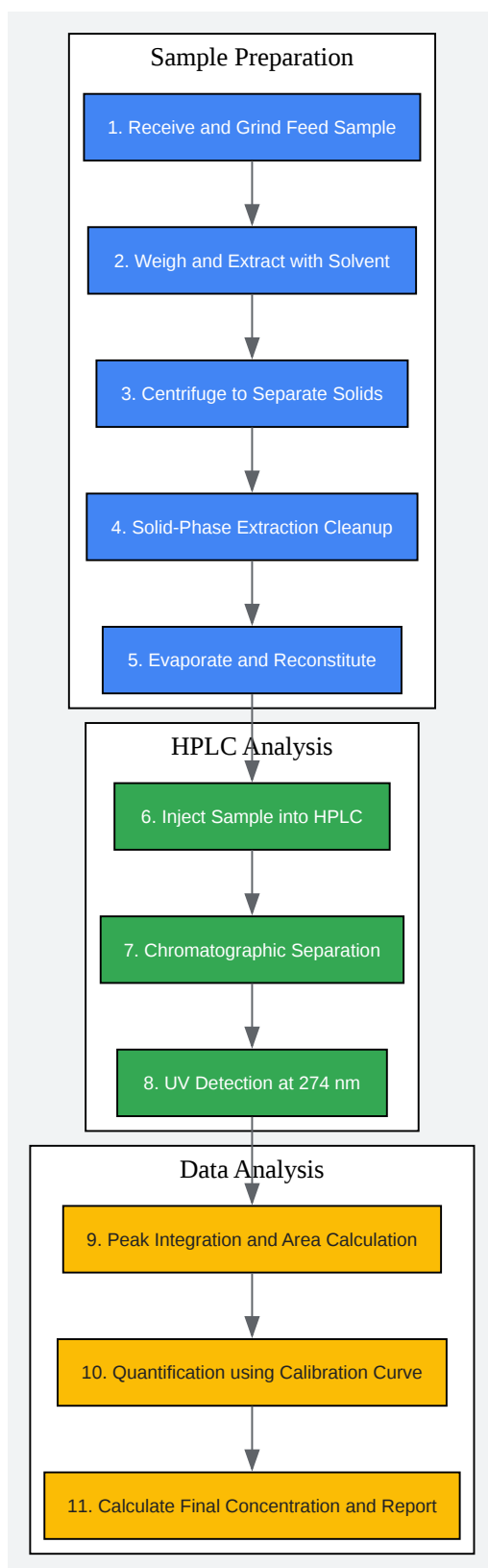
Parameter	Acceptance Criteria
Tailing Factor	$\leq 2.0$
Theoretical Plates	$\geq 2000$
Relative Standard Deviation (RSD) for replicate injections	$\leq 2.0\%$

Table 2: Method Validation Data

Parameter	Result
Linearity ( $r^2$ )	$\geq 0.999$
Accuracy (Recovery)	98.0% - 102.0%
Precision (RSD%)	$\leq 2.0\%$
Limit of Detection (LOD)	~0.5 mg/kg
Limit of Quantification (LOQ)	~1.5 mg/kg

Recovery studies from spiked feed samples have shown excellent percent recoveries, typically between  $99.4 \pm 1.4\%$  for **amprolium**.[\[3\]](#)

## Experimental Workflow Diagram



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Caption: Workflow for HPLC-UV analysis of **amprolium** in poultry feed.

## Conclusion

The HPLC-UV method described in this application note is a reliable and efficient tool for the quantitative determination of **amprolium** in poultry feed. The protocol is straightforward to implement in a laboratory setting and provides accurate and precise results, making it suitable for routine quality control and regulatory purposes. The validation data confirms that the method meets the stringent requirements for analytical performance.

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